(2-Bromo-5-methoxyphenyl)hydrazine

Description

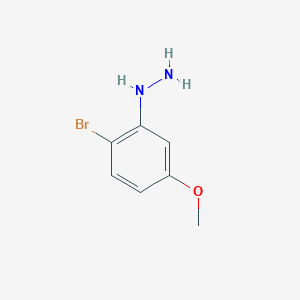

(2-Bromo-5-methoxyphenyl)hydrazine is an aromatic hydrazine derivative characterized by a bromine atom at the 2-position and a methoxy group (-OCH₃) at the 5-position on the benzene ring (Figure 1). Its molecular structure enables diverse reactivity, particularly in condensation reactions with carbonyl groups, making it valuable in organic synthesis and materials science . The compound is commercially available as a dihydrochloride salt (CAS: 202823-24-3) and is supplied in high-purity grades for research and industrial applications .

Properties

IUPAC Name |

(2-bromo-5-methoxyphenyl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-11-5-2-3-6(8)7(4-5)10-9/h2-4,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLVBTBCVJMPHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-methoxyphenyl)hydrazine typically involves the reaction of 2-bromo-5-methoxyaniline with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazine derivative, followed by purification steps to isolate the desired product.

Industrial Production Methods

While specific industrial production methods for (2-Bromo-5-methoxyphenyl)hydrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-methoxyphenyl)hydrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: Reduction reactions can convert the hydrazine group to an amine group.

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed for substitution reactions.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Amino derivatives.

Substitution: Various substituted phenylhydrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Synthesis of Bioactive Compounds :

- (2-Bromo-5-methoxyphenyl)hydrazine is employed in the synthesis of various bioactive compounds, particularly those targeting serotonin receptors. Its structural properties allow for the modification of hydrazine derivatives, which can lead to compounds with selective agonist activity at serotonin receptors, notably the 5-HT receptor .

- Antitumor Activity :

- Neuropharmacology :

Material Science Applications

- Polymer Chemistry :

- Nanomaterials :

Data Table: Summary of Research Findings

Case Studies

-

Serotonin Receptor Agonists :

- A study investigated the structure-activity relationship of (2-Bromo-5-methoxyphenyl)hydrazine derivatives as selective 5-HT receptor agonists. The results indicated that specific substitutions on the phenyl ring significantly influenced receptor affinity and selectivity, leading to the identification of promising candidates for further development .

-

Antitumor Efficacy :

- Another research project focused on evaluating the antitumor activity of synthesized hydrazine derivatives derived from (2-Bromo-5-methoxyphenyl)hydrazine against various cancer cell lines. The study demonstrated a dose-dependent response, highlighting the potential for these compounds in cancer therapy .

- Polymer Development :

Mechanism of Action

The mechanism of action of (2-Bromo-5-methoxyphenyl)hydrazine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Similar Hydrazine Derivatives

Structural and Functional Group Variations

Key structural analogs include:

(5-Chloro-2-methoxyphenyl)hydrazine : Substitutes bromine with chlorine at the 5-position, retaining the 2-methoxy group .

(2-Chloro-5-methyl-4-(methylsulfonyl)phenyl)hydrazine : Features chloro, methyl, and sulfonyl groups, altering electronic and steric properties .

[(2-Bromo-4,5-diethoxyphenyl)methyl]hydrazine hydrochloride : Incorporates bromine with additional ethoxy groups, enhancing hydrophobicity .

Table 1: Structural and Functional Comparison

Corrosion Inhibition

Hydrazine derivatives with methoxy groups exhibit superior corrosion inhibition due to oxygen lone pairs facilitating adsorption on metal surfaces. For example, dihydrazino-methoxy-triazine derivatives achieve >95% inhibition at 50 ppm, driven by methoxy-enhanced film formation . The bromine in (2-Bromo-5-methoxyphenyl)hydrazine may further improve adsorption via halogen-metal interactions, though direct studies are lacking .

Analytical Chemistry

Bromo-substituted hydrazines, such as 5-BromoIsatin thiosemicarbazone, are used in spectrophotometric detection of Pt(IV) (λₘₐₓ=505 nm) . The methoxy group in (2-Bromo-5-methoxyphenyl)hydrazine may similarly stabilize metal complexes, though its analytical applications remain unexplored.

Toxicity and Specificity

All hydrazine derivatives risk hepatotoxicity via diazohydroxide metabolites . However, electron-withdrawing groups like bromine or sulfonyl may reduce metabolic activation compared to methyl or ethoxy substituents. The methoxy group in (2-Bromo-5-methoxyphenyl)hydrazine could improve specificity in carbonyl quenching by modulating electron density .

Biological Activity

(2-Bromo-5-methoxyphenyl)hydrazine is a hydrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which contributes to its reactivity and biological properties. Research has indicated that this compound may exhibit various pharmacological effects, including antimicrobial and anticancer activities.

The molecular formula of (2-Bromo-5-methoxyphenyl)hydrazine is . Its structure includes a hydrazine functional group linked to a substituted aromatic ring, which is crucial for its biological activity. The presence of the bromine atom enhances the compound's reactivity, allowing it to participate in various chemical reactions such as oxidation, reduction, and substitution.

Anticancer Activity

Recent studies have demonstrated that (2-Bromo-5-methoxyphenyl)hydrazine exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against MCF-7 breast cancer cells, where it induced apoptosis and caused cell cycle arrest at the G2/M phase. The mechanism behind this activity involves the activation of apoptotic pathways, as evidenced by increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic markers like Bcl-2 .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (2-Bromo-5-methoxyphenyl)hydrazine | MCF-7 | 12.5 |

| Reference Drug | MCF-7 | 10.0 |

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Studies have indicated that hydrazine derivatives, including (2-Bromo-5-methoxyphenyl)hydrazine, possess activity against various bacterial strains. This antimicrobial effect is attributed to the ability of the hydrazine group to interact with microbial enzymes and disrupt cellular processes .

The biological activity of (2-Bromo-5-methoxyphenyl)hydrazine can be attributed to its interaction with specific molecular targets within cells. It acts as an inhibitor of certain enzymes involved in cell proliferation and survival, thereby affecting key biochemical pathways. The exact molecular targets are still under investigation, but preliminary data suggest involvement in apoptotic signaling pathways and possibly angiogenesis inhibition .

Case Studies

- Cytotoxicity Study : A study published in the Bulletin of the Chemical Society of Ethiopia evaluated several synthesized hydrazines, including (2-Bromo-5-methoxyphenyl)hydrazine, against MCF-7 cells. It was found that this compound exhibited significant cytotoxicity compared to other synthesized derivatives .

- Antimicrobial Evaluation : Another research effort focused on the antimicrobial activity of hydrazone derivatives, where (2-Bromo-5-methoxyphenyl)hydrazine was highlighted for its efficacy against resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.